molecular formula C8H12BNO3 B578224 (2-Ethoxy-4-methylpyridin-3-yl)boronic acid CAS No. 1309982-61-3

(2-Ethoxy-4-methylpyridin-3-yl)boronic acid

Cat. No.: B578224
CAS No.: 1309982-61-3
M. Wt: 180.998
InChI Key: RXEMDUDOXFSVOJ-UHFFFAOYSA-N
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Description

This compound is known for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .

Scientific Research Applications

(2-Ethoxy-4-methylpyridin-3-yl)boronic acid has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.

    Biology: Investigated for its potential as a protease inhibitor and other biological activities.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Used in the production of advanced materials and polymers.

Safety and Hazards

While handling “(2-Ethoxy-4-methylpyridin-3-yl)boronic acid”, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or clothing. Ingestion and inhalation should also be avoided .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid typically involves the reaction of 2-ethoxy-4-methylpyridine with a boron-containing reagent under specific conditions. One common method is the reaction of 2-ethoxy-4-methylpyridine with boronic acid or boronic ester in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Boronic Esters: Formed through oxidation reactions.

    Substituted Pyridines: Formed through nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another widely used boronic acid derivative in organic synthesis.

    4-Methylphenylboronic Acid: Similar in structure but lacks the ethoxy group, affecting its reactivity and applications.

    2-Ethoxyphenylboronic Acid: Similar in structure but lacks the methyl group, affecting its reactivity and applications.

Uniqueness

(2-Ethoxy-4-methylpyridin-3-yl)boronic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. The presence of both ethoxy and methyl groups on the pyridine ring enhances its solubility and stability, making it a valuable reagent in various synthetic applications .

Properties

IUPAC Name

(2-ethoxy-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)6(2)4-5-10-8/h4-5,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEMDUDOXFSVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1OCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694417
Record name (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-61-3
Record name (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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